molecular formula C28H38N2O5 B12776534 Brn96lha4K CAS No. 205996-35-6

Brn96lha4K

Cat. No.: B12776534
CAS No.: 205996-35-6
M. Wt: 482.6 g/mol
InChI Key: NEAWLUAZEVLNOQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Brn96lha4K undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Brn96lha4K has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: It may be investigated for its therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Brn96lha4K involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to involve binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Brn96lha4K can be compared with other similar compounds, such as:

Properties

CAS No.

205996-35-6

Molecular Formula

C28H38N2O5

Molecular Weight

482.6 g/mol

IUPAC Name

5,6-dimethoxy-1-[3-[methyl-[2-(3,4,5-trimethoxyphenyl)ethyl]amino]propyl]-3,4-dihydro-2H-naphthalene-1-carbonitrile

InChI

InChI=1S/C28H38N2O5/c1-30(16-12-20-17-24(32-3)27(35-6)25(18-20)33-4)15-8-14-28(19-29)13-7-9-21-22(28)10-11-23(31-2)26(21)34-5/h10-11,17-18H,7-9,12-16H2,1-6H3

InChI Key

NEAWLUAZEVLNOQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC1(CCCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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